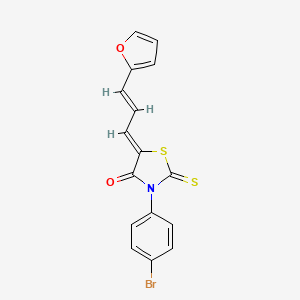
C9H15ClN6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C9H15ClN6 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride . This compound is a purine derivative that has been studied for its potential therapeutic and industrial applications. It exhibits bioactivity and potency against various biological targets, making it a promising candidate for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride typically involves the reaction of purine derivatives with appropriate amine compounds under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation, adsorption, impregnation, and coprecipitation are commonly used in the preparation of catalysts and other chemical compounds .
化学反应分析
Types of Reactions
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized purine derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and targets.
Medicine: Investigated for its potential therapeutic applications, including its bioactivity against certain diseases.
Industry: Utilized in the development of industrial catalysts and other chemical processes .
作用机制
相似化合物的比较
Similar Compounds
Similar compounds to 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride include other purine derivatives and compounds with similar molecular structures .
Uniqueness
What sets 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride apart from other similar compounds is its specific bioactivity and potency against certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.
属性
分子式 |
C9H15ClN6 |
|---|---|
分子量 |
242.71 g/mol |
IUPAC 名称 |
3-(3,5-dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H14N6.ClH/c1-4-8-11-12-9(14(8)10)15-7(3)5-6(2)13-15;/h5H,4,10H2,1-3H3;1H |
InChI 键 |
CXEMBXSRMHKLEK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(N1N)N2C(=CC(=N2)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129397.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12129398.png)


![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129419.png)

![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)

![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)

![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
